molecular formula C11H10ClNO2S3 B5723290 5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide

5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide

Cat. No. B5723290
M. Wt: 319.9 g/mol
InChI Key: VVBBSHUQAYHOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. In

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of BTK, which is a key enzyme in the signaling pathways that regulate B cell activation and proliferation. BTK is activated by the binding of antigens to the B cell receptor, which leads to the activation of downstream signaling pathways that promote B cell survival and proliferation. Inhibition of BTK by TAK-659 blocks these signaling pathways and induces apoptosis (cell death) in B cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 are related to its inhibition of BTK activity. In preclinical studies, TAK-659 has been shown to reduce the number of B cells in the blood and spleen of animals, indicating its ability to inhibit B cell proliferation. TAK-659 has also been shown to reduce the levels of inflammatory cytokines in animal models of autoimmune diseases, indicating its potential anti-inflammatory effects. In clinical trials, TAK-659 has been shown to be well-tolerated and to have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-659 in lab experiments is its specificity for BTK inhibition. TAK-659 has been shown to be a potent and selective inhibitor of BTK, with minimal off-target effects. This specificity allows researchers to study the role of BTK in various cellular processes without interference from other signaling pathways. One limitation of using TAK-659 in lab experiments is its cost and availability. TAK-659 is a relatively new compound and is not widely available for research purposes. Its high cost may also limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide. One direction is the further exploration of its potential therapeutic applications in autoimmune diseases and cancer. Clinical trials are ongoing to evaluate the efficacy of TAK-659 in these diseases. Another direction is the development of more potent and selective BTK inhibitors. TAK-659 has shown promising results, but there is still room for improvement in terms of its potency and selectivity. Finally, the role of BTK in other cellular processes and diseases is still not well understood, and further research is needed to elucidate its functions.

Synthesis Methods

The synthesis of 5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide involves several steps. The first step is the reaction of 3-(methylthio)aniline with 2-chloro-5-nitrobenzenesulfonamide, which results in the formation of 5-chloro-N-[3-(methylthio)phenyl]-2-nitrobenzenesulfonamide. This compound is then reduced using palladium on carbon and hydrogen gas to give 5-chloro-N-[3-(methylthio)phenyl]-2-aminobenzenesulfonamide. The final step involves the reaction of this compound with thiophene-2-carbonyl chloride in the presence of a base to yield this compound.

Scientific Research Applications

5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. BTK inhibitors like TAK-659 can suppress the activity of B cells, which are involved in the immune response that causes inflammation in these diseases. TAK-659 has also been studied for its potential use in the treatment of certain types of cancers, including lymphoma and leukemia. BTK is involved in the signaling pathways that promote the survival and proliferation of cancer cells, and inhibitors like TAK-659 can block these pathways and induce cancer cell death.

properties

IUPAC Name

5-chloro-N-(3-methylsulfanylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S3/c1-16-9-4-2-3-8(7-9)13-18(14,15)11-6-5-10(12)17-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBBSHUQAYHOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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